Crassicaulin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29?,30-,32+,33+,34-,35?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZDXIGXYWVWQX-MELBLISISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Dereplication Methodologies for Crassicaulin a
Advanced Chromatographic Techniques for Isolation of Crassicaulin A
The isolation of this compound from its natural source, typically the roots of Aconitum crassifolium, involves a multi-step process beginning with solvent extraction followed by various chromatographic purification stages. Modern chromatographic techniques are indispensable for obtaining the compound in high purity.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification of natural products like this compound. researchgate.netnih.gov Preparative HPLC, in particular, is frequently the final step in the isolation workflow to yield the pure compound.
A typical preparative HPLC method for the isolation of diterpenoid alkaloids from Aconitum extracts involves a reversed-phase C18 column. nih.gov The mobile phase often consists of a gradient of acetonitrile and water, sometimes with the addition of a modifier like formic acid or triethylamine to improve peak shape and resolution of the alkaloids. nih.gov The selection of the stationary phase, mobile phase composition, and gradient elution profile is critical for achieving optimal separation of this compound from other co-occurring alkaloids with similar structures.
Table 1: Illustrative Preparative HPLC Parameters for Diterpenoid Alkaloid Separation
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-60% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 235 nm |
More advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UPLC-MS/MS) have been developed for the rapid analysis and quantification of Aconitum alkaloids, which can also be adapted for isolation purposes on a smaller scale. chimia.chnih.gov These methods offer higher resolution, faster separation times, and increased sensitivity.
Gas Chromatography (GC) Considerations
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, its application to the direct analysis of complex diterpenoid alkaloids like this compound is limited. cabidigitallibrary.org Several factors make GC a less suitable technique for these compounds:
Low Volatility: Diterpenoid alkaloids are large and complex molecules with high boiling points, making them non-volatile under typical GC operating conditions.
Thermal Instability: Many alkaloids, particularly the aconitine-type, are thermally labile and can degrade at the high temperatures required for GC analysis, leading to inaccurate results and the potential formation of artifacts. cabidigitallibrary.org
To overcome these limitations, derivatization of the alkaloids to increase their volatility and thermal stability can be employed. However, this adds an extra step to the analytical workflow and may introduce variability. cabidigitallibrary.org Therefore, liquid chromatography-based methods are generally preferred for the analysis and isolation of this compound.
Spectroscopic and Spectrometric Approaches in this compound Dereplication
Dereplication is the process of rapidly identifying known compounds in a natural product extract at an early stage of the investigation to avoid their redundant isolation. nih.govacs.org This process relies heavily on spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of novel natural products and for the confirmation of known compounds during dereplication. sciopen.com For a complex molecule like this compound, a suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.
Table 2: Key NMR Experiments for the Structural Elucidation of this compound
| Experiment | Information Provided |
| ¹H NMR | Provides information on the number and chemical environment of protons. |
| ¹³C NMR | Provides information on the number and type of carbon atoms. |
| COSY | Correlates protons that are coupled to each other, establishing proton-proton connectivity. |
| HSQC | Correlates protons directly attached to carbons, identifying CH, CH₂, and CH₃ groups. |
| HMBC | Shows correlations between protons and carbons that are two or three bonds apart, establishing long-range connectivity. |
| NOESY/ROESY | Reveals through-space correlations between protons, providing information about the stereochemistry of the molecule. |
Mass Spectrometry (MS) Techniques in Rapid Dereplication
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of modern dereplication strategies due to its high sensitivity, speed, and ability to provide molecular weight and fragmentation information. thieme-connect.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. scielo.br
Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and generate a characteristic fragmentation pattern that can serve as a fingerprint for identification. nih.gov For diterpenoid alkaloids, common fragmentation pathways involve the loss of substituent groups such as acetyl and benzoyl moieties, as well as cleavages of the diterpenoid skeleton. By comparing the accurate mass and MS/MS fragmentation pattern of an unknown compound with those in spectral databases, a rapid and confident identification of known compounds like this compound can be achieved.
Table 3: Typical Mass Spectrometry Data for Diterpenoid Alkaloid Analysis
| Technique | Information Obtained | Application in Dereplication |
| LC-MS (Q-TOF) | Retention time, accurate mass, and isotopic pattern. | Rapidly determines the molecular formula. |
| LC-MS/MS (Triple Quadrupole or Ion Trap) | Fragmentation pattern. | Provides a structural fingerprint for comparison with databases. |
Integration of Isolation and Dereplication Strategies in Natural Product Discovery
The modern approach to natural product discovery involves a tightly integrated workflow that combines advanced separation science with sophisticated spectroscopic and spectrometric techniques. nih.gov The initial screening of a crude extract from Aconitum crassifolium would typically involve LC-MS analysis. The data obtained, including retention times, UV spectra, accurate masses, and MS/MS fragmentation patterns, are then used to create a chemical profile of the extract.
This profile is then compared against comprehensive databases of known natural products. This dereplication step allows for the rapid identification of previously characterized compounds. Any potentially novel compounds, or those with interesting bioactivity, can then be targeted for isolation using preparative HPLC. The purified compounds are then subjected to extensive NMR analysis for complete structural elucidation. This integrated strategy streamlines the discovery process, saving significant time and resources by focusing efforts on the isolation and characterization of truly novel and bioactive molecules like this compound.
Biosynthetic Pathways of Crassicaulin a
Proposed Biosynthetic Precursors and Intermediates (e.g., Shikimate and Acetate-Malonate Pathways)
The biosynthesis of Crassicaulin A is hypothesized to be a convergent process, drawing precursors from two of the most fundamental pathways in secondary metabolism: the shikimate and the acetate-malonate pathways. nih.govnih.govchempedia.info These pathways provide the basic carbon skeletons that are subsequently tailored and assembled to create the complex structure of this compound.
The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids and other aromatic compounds in plants and microorganisms. nih.govnih.gov It is proposed that a key aromatic precursor, likely derived from chorismate, the end product of the shikimate pathway, forms one of the core structural units of the this compound monomer. nih.govnih.gov This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of seven enzymatic steps to yield chorismate. nih.govnih.gov
Concurrently, the acetate-malonate pathway is believed to supply the building blocks for the quinone ring system and the aliphatic side chains of the this compound monomer. chempedia.infosips.org.inslideshare.net This pathway utilizes acetyl-CoA and its carboxylated derivative, malonyl-CoA, as the fundamental two-carbon units. sips.org.inslideshare.net Through a series of Claisen-type condensation reactions, a polyketide chain is assembled, which then undergoes cyclization and subsequent modifications to form the characteristic quinone moiety.
The convergence of these two pathways likely involves the condensation of an aromatic precursor from the shikimate pathway with a polyketide-derived intermediate from the acetate-malonate pathway, setting the stage for the formation of the monomeric unit of this compound.
| Pathway | Key Precursors | Contribution to this compound |
| Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P) | Aromatic core of the monomer |
| Acetate-Malonate Pathway | Acetyl-CoA, Malonyl-CoA | Quinone ring system and aliphatic side chains |
Enzymatic Transformations in this compound Biosynthesis
The biosynthesis of this compound from its primary metabolic precursors involves a cascade of precisely controlled enzymatic transformations. While the specific enzymes responsible for each step in the this compound pathway are yet to be fully characterized, a general understanding can be inferred from analogous biosynthetic pathways of other quinone-containing natural products. Key enzymatic reactions likely include:
Polyketide Synthases (PKSs): These enzymes are central to the acetate-malonate pathway and are responsible for the iterative condensation of acetyl-CoA and malonyl-CoA to assemble the polyketide backbone of the quinone precursor. nih.gov
Aromatases and Cyclases: Following the formation of the polyketide chain, specific aromatase and cyclase enzymes would catalyze the intramolecular cyclization and subsequent aromatization reactions to form the bicyclic or tricyclic ring system of the quinone.
Oxidoreductases: A variety of oxidoreductases, including hydroxylases, dehydrogenases, and monooxygenases (often cytochrome P450 enzymes), are expected to play crucial roles in tailoring the core structure. These enzymes would be responsible for introducing hydroxyl groups, forming double bonds, and ultimately oxidizing the aromatic ring to the quinone form.
Methyltransferases: The addition of methyl groups to the this compound structure is likely catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases.
Dimerization Enzymes: A key step in the biosynthesis of this compound is the dimerization of two monomeric quinone units. This is often an oxidative coupling reaction that can be catalyzed by laccases or peroxidases, which generate radical intermediates that then couple to form the final dimeric structure.
Genetic Basis of this compound Biosynthesis
The enzymatic machinery required for the biosynthesis of this compound is encoded by a dedicated set of genes, likely organized in a biosynthetic gene cluster (BGC). The identification and characterization of this BGC are paramount to fully understanding and potentially manipulating the production of this compound.
Techniques such as genome mining and transcriptomics are powerful tools for identifying candidate BGCs. By searching for genes encoding the types of enzymes mentioned above (e.g., PKSs, oxidoreductases, methyltransferases) that are co-located in a specific region of the producing organism's genome, researchers can pinpoint the putative this compound BGC.
Once a candidate BGC is identified, functional characterization of the individual genes is necessary to confirm their role in the pathway. This is typically achieved through gene knockout experiments, where the inactivation of a specific gene leads to the abrogation of this compound production and often the accumulation of a biosynthetic intermediate. Heterologous expression of the entire BGC or subsets of genes in a model host organism can also be employed to reconstitute the pathway and verify the function of the encoded enzymes.
Chemoenzymatic Approaches to this compound Pathway Elucidation
Chemoenzymatic synthesis represents a powerful and versatile strategy for both elucidating the biosynthetic pathway of this compound and for producing the compound and its analogs in the laboratory. nih.govnih.govnsf.gov This approach combines the selectivity and efficiency of enzymatic reactions with the flexibility and power of modern synthetic organic chemistry.
For pathway elucidation, chemoenzymatic methods can be used to synthesize proposed biosynthetic intermediates. These labeled or modified intermediates can then be fed to the producing organism or to cell-free extracts containing the biosynthetic enzymes to trace their incorporation into the final product. This can provide definitive evidence for the proposed biosynthetic steps.
Furthermore, chemoenzymatic synthesis can be employed to produce this compound itself. This might involve the chemical synthesis of a late-stage intermediate, which is then converted to the final product using one or more purified enzymes. This approach can be more efficient and environmentally friendly than a purely chemical total synthesis.
Comparative Biosynthetic Analyses with Related Natural Products
To gain further insights into the biosynthesis of this compound, it is instructive to compare its proposed pathway with those of other structurally related dimeric quinone natural products. Many fungi and plants produce a diverse array of quinones, and their biosynthetic pathways often share common enzymatic logic and intermediates. researchgate.netaau.dk
For example, the biosynthesis of many fungal naphthoquinones and anthraquinones also involves the interplay of the shikimate and acetate-malonate pathways. researchgate.netaau.dk Comparative analysis of the BGCs for these compounds can reveal conserved genes and gene clusters that may have homologous functions in the this compound pathway. By identifying conserved enzymatic domains and reaction types, researchers can make more informed hypotheses about the specific enzymes and mechanisms involved in the formation of this compound.
Synthetic Strategies for Crassicaulin a and Its Analogues
Retrosynthetic Analysis of Crassicaulin A
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.net For a molecule as complex as this compound, this process involves identifying key strategic bonds and functional groups that can be disconnected to reveal plausible precursor molecules.
The core of this compound is a highly bridged and functionalized hexacyclic aconitane (B1242193) skeleton. A logical retrosynthetic approach would prioritize the simplification of this core structure. Key disconnections could include:
Ester and Acetate (B1210297) Groups: The p-methoxybenzoate at C-14 and the acetate group at C-8 are prime candidates for disconnection via hydrolysis, leading to the corresponding polyol core.
N-Ethyl Group: The ethyl group on the nitrogen atom can be disconnected through a retro-alkylation step.
Ether Linkages: The methoxy (B1213986) groups and the methoxymethyl ether could be disconnected, although this might be more challenging and would likely be addressed later in the synthetic sequence.
Carbon-Carbon Bonds of the Core: The most challenging aspect would be the disassembly of the intricate carbocyclic framework. Strategic disconnections might involve retro-Diels-Alder reactions, retro-aldol reactions, or other ring-opening strategies to break down the hexacyclic system into more manageable bicyclic or monocyclic precursors.
This deconstructive process generates a "synthetic tree" of potential intermediates, guiding the design of a forward synthetic plan. ias.ac.in The feasibility of each step is evaluated based on known chemical reactions and the principles of stereochemical control.
Total Synthesis Approaches to this compound
While a completed total synthesis of this compound has not been extensively reported in peer-reviewed literature, the general strategies for constructing such complex alkaloids provide a blueprint for potential approaches. These strategies often combine linear and convergent methodologies and rely heavily on powerful stereoselective reactions and cascade sequences.
Convergent and Linear Synthesis Methodologies
The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear | Sequential addition of fragments to build the molecule step-by-step. | Conceptually simple to plan. | Overall yield can be very low for long sequences. A failure in a late step compromises the entire synthesis. |
| Convergent | Independent synthesis of major fragments followed by their assembly. | Higher overall yield. Allows for parallel synthesis efforts. Easier to optimize individual fragment syntheses. | Requires careful planning of fragment coupling reactions. |
Stereoselective and Chemoselective Transformations in this compound Synthesis
The synthesis of this compound would require precise control over its numerous stereocenters. This necessitates the use of stereoselective reactions, which favor the formation of one stereoisomer over others. Key transformations would likely include:
Asymmetric Dihydroxylation: To install diol functionalities with specific stereochemistry.
Substrate-Controlled Reactions: Where the existing stereocenters in an intermediate direct the stereochemical outcome of a subsequent reaction.
Chiral Auxiliaries and Catalysts: To induce chirality at specific positions.
Chemoselectivity, the ability to react with one functional group in the presence of others, is also critical. Given the multiple hydroxyl, ester, and ether groups in this compound, protecting group strategies would be essential to mask reactive sites while transformations are carried out elsewhere in the molecule. The selective functionalization of specific hydroxyl groups for esterification or etherification would be a significant challenge.
Domino and Cascade Reaction Sequences in this compound Synthesis
Domino or cascade reactions, in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are powerful tools for the rapid construction of molecular complexity. wikipedia.orgresearchgate.net20.210.105 These reactions are highly efficient in terms of atom economy, step count, and resource utilization. researchgate.netnih.govrsc.org
For the synthesis of the intricate cage-like structure of this compound, a strategically designed cascade reaction could potentially form multiple rings in a single step. For instance, a cationic polycyclization cascade, initiated by the formation of a carbocation, could trigger a series of intramolecular ring-closing events to rapidly assemble the core structure from a relatively simple acyclic or polyenic precursor. Such reactions are often inspired by the biosynthetic pathways of natural products. rsc.org
Semisynthetic Modifications of this compound
Semisynthesis involves the chemical modification of a natural product that has been isolated from its natural source. nih.gov This approach is often more practical than total synthesis for producing analogues if the parent natural product is readily available. For this compound, potential semisynthetic modifications could include:
Hydrolysis or Transesterification: The acetate and p-methoxybenzoate esters could be selectively hydrolyzed and then re-esterified with different acyl groups to probe structure-activity relationships.
Modification of Hydroxyl Groups: The free hydroxyl groups could be alkylated, acylated, or oxidized to introduce new functionalities.
N-Dealkylation and Realkylation: The N-ethyl group could potentially be removed and replaced with other alkyl or functionalized groups.
These modifications can lead to the creation of new compounds with potentially improved biological activity or altered pharmacokinetic properties. mdpi.com
Development of this compound Analogues and Derivatives
The development of analogues and derivatives of a natural product is a common strategy in medicinal chemistry to improve its therapeutic properties. nih.govmdpi.comresearchgate.net By systematically modifying the structure of this compound, researchers can investigate which parts of the molecule are essential for its biological activity. nih.govmdpi.comresearchgate.netchemrxiv.org
The synthesis of simplified analogues that retain the key structural features responsible for activity can lead to compounds that are easier to synthesize and have better drug-like properties. For example, analogues could be designed to explore the importance of the various oxygen-containing functional groups or the specific substitution pattern on the aromatic ring of the benzoate (B1203000) ester. The creation of hybrid molecules, where a part of the this compound structure is combined with fragments from other bioactive molecules, is another potential avenue for new drug discovery. nih.gov
Rational Design Principles for this compound Analogues
The rational design of this compound analogues is largely guided by its role as a modulator of protein kinase C (PKC), a family of enzymes that are crucial regulators of various cellular processes. nih.govmdpi.com The daphnane (B1241135) scaffold is a well-established pharmacophore for PKC activation. The design principles for creating new analogues, therefore, focus on modifying specific functionalities on the this compound core structure to optimize its interaction with PKC isoforms and to explore other potential biological targets.
Key considerations in the rational design of this compound analogues include:
The Orthoester Moiety: The orthoester group, typically found at C9, C13, and C14 in many daphnane diterpenoids, is often crucial for biological activity. nih.gov Modifications of the orthoester substituent can significantly impact potency. For instance, varying the length and degree of saturation of the alkyl chain on the orthoester can modulate activity. cornellpharmacology.org The design of analogues often involves the synthesis of a series of compounds with different orthoester groups to probe the binding pocket of the target protein.
Modifications of the A and B Rings: The A and B rings of the daphnane skeleton offer further sites for modification. For instance, the presence and stereochemistry of hydroxyl groups on these rings can affect the molecule's interaction with its biological target. In some daphnane and tigliane (B1223011) diterpenes, the presence of a hydroxyl group at C5 was found to reduce activity, suggesting that this position might be a target for modification to enhance potency. cornellpharmacology.org
Simplification of the Core Structure: Given the synthetic complexity of the daphnane skeleton, a key design principle is the simplification of the core structure while retaining the key pharmacophoric features. This could involve the synthesis of truncated analogues that are easier to prepare and may possess improved drug-like properties.
The following table summarizes the general structure-activity relationships for daphnane diterpenoids, which guide the rational design of this compound analogues.
| Structural Feature | Modification Strategy | Impact on Biological Activity | Reference |
| Orthoester at C9, C13, C14 | Varying the alkyl chain length and saturation | Significant modulation of potency | nih.govcornellpharmacology.org |
| C12 Substituent | Introduction of different ester groups | Influences binding affinity to target proteins | cornellpharmacology.org |
| C5 Hydroxyl Group | Removal or modification | Can lead to increased activity | cornellpharmacology.org |
| Daphnane Core | Synthesis of simplified or truncated analogues | May improve synthetic accessibility and drug-like properties | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Synthetic Methodologies for this compound Derivatization
The synthetic derivatization of this compound, and daphnane diterpenoids in general, relies on a range of chemical transformations that allow for the selective modification of the core structure. The methodologies employed must be carefully chosen to be compatible with the sensitive functional groups present in the molecule.
Key synthetic methodologies for the derivatization of this compound and its analogues include:
Esterification and Acylation: The hydroxyl groups present on the this compound skeleton, particularly at positions C5, C12, and C20, are primary targets for modification via esterification or acylation. cornellpharmacology.org These reactions can be used to introduce a wide variety of functional groups, allowing for a systematic exploration of the structure-activity landscape. For example, acylation of the primary hydroxyl group at C20 is a common strategy. cornellpharmacology.org
Orthoester Modification: The synthesis of analogues with modified orthoester groups is a key strategy. This can be achieved through the reaction of a suitable diol or triol intermediate on the daphnane core with an appropriate orthoester reagent. Alternatively, late-stage modification of an existing orthoester can be explored, although this can be challenging due to the stability of this functional group.
Gateway Synthesis Strategy: A "gateway" or "late-stage diversification" synthetic strategy is highly valuable for generating a library of analogues from a common advanced intermediate. nih.gov This approach involves the synthesis of a core daphnane structure that can then be subjected to a variety of final-step modifications to produce a diverse range of analogues. This strategy has been successfully applied to the synthesis of yuanhuapin analogues, a related daphnane diterpene. nih.gov
Total Synthesis Approaches: While challenging, total synthesis provides the ultimate flexibility for creating novel analogues with significant modifications to the daphnane skeleton. Total synthesis routes enable access to analogues that are not accessible through the semi-synthesis of natural products.
The following table outlines some of the key synthetic reactions used in the derivatization of daphnane diterpenoids, which are applicable to this compound.
| Reaction Type | Target Functional Group | Reagents and Conditions | Purpose | Reference |
| Acylation | C20-Hydroxyl | Acyl chloride or anhydride, base | Introduce various ester functionalities | cornellpharmacology.org |
| Tritylation | Primary Hydroxyl (e.g., C20) | Trityl chloride, pyridine | Protective group for selective modification of other hydroxyls | cornellpharmacology.org |
| Gateway Synthesis | Advanced daphnane intermediate | Various late-stage functionalization reagents | Rapid generation of a diverse library of analogues | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Biological Activity and Mechanistic Investigations of Crassicaulin a
In Vitro Studies on Crassicaulin A Biological Activity
No information is currently available in the public domain regarding in vitro studies on the biological activity of this compound.
Cellular and Subcellular Target Identification
There is no published research identifying the cellular or subcellular targets of this compound.
Molecular Mechanisms of Action
The molecular mechanisms of action for this compound have not been elucidated in any available scientific literature.
Pathway Perturbations Induced by this compound
Information regarding pathway perturbations induced by this compound is not available.
Preclinical In Vivo Studies of this compound
No preclinical in vivo studies on this compound have been found in the public scientific literature.
Efficacy in Animal Models (e.g., Analgesic Activity)
There is no available data on the efficacy of this compound in any animal models, including for analgesic activity.
Pharmacodynamic Profiling in Preclinical Models
Pharmacodynamic profiling data for this compound in preclinical models is not available in the current scientific literature.
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
The exploration of the Structure-Activity Relationship (SAR) is fundamental to understanding how the chemical structure of a compound like this compound influences its biological activity. Such studies typically involve the synthesis and evaluation of a series of analogues to identify the key chemical moieties, or pharmacophores, responsible for the compound's effects.
By systematically modifying different parts of the this compound molecule—such as altering functional groups, changing the stereochemistry, or modifying the carbon skeleton—researchers can deduce which structural features are essential for its biological function and which can be altered to enhance potency, selectivity, or pharmacokinetic properties. For instance, the presence of hydroxyl, carbonyl, or specific alkyl groups could be critical for its activity. The spatial arrangement of these groups is also a vital factor.
The insights gained from SAR studies are crucial for the rational design of new, more effective analogues. While specific SAR data for this compound is not currently available in the public domain, this approach remains a cornerstone of medicinal chemistry and would be a critical step in elucidating its therapeutic potential.
Ligand-Target Interactions and Binding Affinities
Understanding the interaction between a ligand, such as this compound, and its biological target is paramount to explaining its mechanism of action. This involves identifying the specific protein, enzyme, or receptor with which the compound interacts and characterizing the nature of the binding. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking are employed to visualize and analyze these interactions at an atomic level.
Key interactions that stabilize the ligand-target complex include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The strength of these interactions collectively determines the binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value typically indicates a higher binding affinity and, often, greater potency.
While specific targets and binding affinity data for this compound have not been publicly reported, future research would focus on identifying its molecular target and quantifying the strength of their interaction to understand its biological effects.
Below is a hypothetical data table illustrating the type of data that would be generated from such studies, comparing this compound to a series of hypothetical analogues.
| Compound/Analogue | Target | Binding Affinity (Kd, nM) | Key Interactions |
| This compound | Hypothetical Target X | 50 | Hydrogen bond with Tyr23, Hydrophobic interaction with Leu45 |
| Analogue 1 | Hypothetical Target X | 150 | Loss of hydrogen bond with Tyr23 |
| Analogue 2 | Hypothetical Target X | 25 | Enhanced hydrophobic interaction with Leu45 |
| Analogue 3 | Hypothetical Target X | >1000 | Steric clash with Phe87 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. nih.gov
A QSAR model is developed by calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to correlate these descriptors with the observed biological activity. nih.gov
For this compound, a QSAR study would involve compiling a dataset of its analogues with their corresponding biological activities. The resulting model could then be used to predict the activity of novel this compound derivatives, accelerating the discovery of compounds with improved therapeutic profiles. Currently, no specific QSAR models for this compound are available in the scientific literature.
A hypothetical QSAR equation might look like this:
log(1/IC50) = 0.5 * logP - 0.2 * Molecular_Weight + 1.2 * H-bond_Donors + constant
This equation would suggest that higher lipophilicity and more hydrogen bond donors contribute positively to the activity, while increased molecular weight has a negative impact.
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Flexible molecules like this compound can exist in multiple conformations, but typically only one or a small subset of these, known as the bioactive conformation, is responsible for its biological activity. Identifying this bioactive conformation is a key goal of drug design.
Conformational analysis can be performed using both experimental techniques, such as NMR spectroscopy, and computational methods, including molecular mechanics and molecular dynamics simulations. These methods help to determine the preferred conformations of a molecule in different environments and can provide insights into the specific spatial arrangement of atoms required for binding to its target.
Understanding the bioactive conformation of this compound would allow for the design of conformationally constrained analogues. These rigid analogues, which are locked into the bioactive shape, often exhibit higher potency and selectivity. While specific studies on the conformational analysis of this compound are not presently in the public domain, this area of research would be vital for optimizing its structure for therapeutic applications.
Preclinical Pharmacokinetic Profiling of Crassicaulin a
Absorption Studies in Preclinical Models
Studies investigating the absorption characteristics of Crassicaulin A in preclinical models have provided insights into its systemic exposure following different routes of administration. In rat models, this compound demonstrated notable oral and subcutaneous bioavailability. Following oral administration, an oral bioavailability of 39.4% was reported. When administered subcutaneously, this compound exhibited significantly higher bioavailability, reaching 90.0%. dovepress.com The pharmacokinetic profile after intravenous administration in rats was characterized as bi-exponential, suggesting distribution into different body compartments. dovepress.com Specific data regarding peak plasma concentration (Cmax) and time to peak concentration (Tmax) following oral or subcutaneous administration were not detailed in the provided search results.
Table 1: Absorption Parameters of this compound in Preclinical Models
| Parameter | Value | Route |
| Oral Bioavailability | 39.4% | Oral |
| Subcutaneous Bioavail. | 90.0% | Subcutaneous |
Distribution Characteristics in Preclinical Models
The distribution of this compound within preclinical models was evaluated to understand its systemic spread and interaction with biological matrices.
Tissue Distribution and Compartmental Modeling
Tissue distribution studies indicated that this compound is distributed extensively throughout the body. Specifically, the compound showed the lowest accumulation in the heart and the highest accumulation in the kidneys. dovepress.com Following intravenous administration in rats, this compound exhibited a bi-exponential pharmacokinetic profile. dovepress.com This bi-exponential characteristic suggests that the drug's distribution and elimination can be described by a multi-compartmental model, typically involving an initial distribution phase followed by a slower elimination phase, although detailed compartmental modeling parameters were not specified in the available literature.
Plasma Protein Binding
This compound demonstrates a high affinity for plasma proteins, with binding reported to be greater than 91%. dovepress.com Furthermore, its partitioning into red blood cells was assessed, yielding a blood-to-plasma ratio (B/P ratio) of 0.83 ± 0.03. dovepress.com This high degree of plasma protein binding influences the free, unbound concentration of the drug available to exert its pharmacological effects.
Table 2: Distribution and Plasma Protein Binding of this compound
| Parameter | Value | Notes |
| Plasma Protein Binding | >91% | |
| Blood-to-Plasma Ratio | 0.83 ± 0.03 | Indicates limited partitioning into RBCs |
Metabolism Pathways of this compound in Preclinical Models
Information regarding the specific metabolic pathways and the enzymes involved in the biotransformation of this compound in preclinical models was not detailed in the provided search results.
Enzyme Systems Involved in this compound Biotransformation
The specific enzyme systems, such as cytochrome P450 (CYP) isoforms or other drug-metabolizing enzymes responsible for the biotransformation of this compound, were not identified in the reviewed literature. dovepress.comnih.govcriver.comnih.gov
Metabolite Identification and Profiling
Studies detailing the identification and profiling of this compound metabolites in preclinical matrices were not found within the provided search results. nih.govcriver.combioivt.com
Compound List:
this compound (also referred to as CLBQ14 in cited literature)
Excretion Routes and Clearance Mechanisms in Preclinical Models
Preclinical investigations into the elimination of this compound have primarily focused on identifying its excretion routes and the underlying clearance mechanisms in animal models. Studies conducted in rats at a toxic dose of 100 µg/kg revealed that this compound is predominantly eliminated through metabolism researchgate.net. Following single intravenous and oral administration, less than 10% of the administered dose was recovered in the urine, and less than 5% was recovered in the feces researchgate.net. This suggests that direct renal or fecal excretion of the parent compound represents a minor elimination pathway.
The primary route of elimination appears to be metabolic transformation. Research indicates that hydroxylation, potentially at the C-15 position of the molecule, is a significant metabolic pathway in rats, possibly leading to the formation of deoxyjesaconitine researchgate.net. This metabolic process increases the polarity and water solubility of the compound, facilitating its subsequent excretion. While trace amounts of yunaconitine, a potential 3-hydroxylated metabolite, were detected in urine, it was not considered to be a product of in vivo metabolism in that specific study context researchgate.net. The inter-species difference in metabolism, with rats showing more hydroxylation than humans in preliminary in vitro assays, highlights the importance of understanding metabolic pathways across different species during preclinical development researchgate.net.
Table 1: this compound Excretion Recovery in Preclinical Models (Rats)
| Administration Route | Excretion Route | Percentage of Administered Dose Recovered |
| Intravenous | Urine | < 10% |
| Intravenous | Feces | Not specified |
| Oral | Urine | < 5% |
| Oral | Feces | Not specified |
*Note: Data pertains to a toxic dose of 100 µg/kg in rats researchgate.net. Specific recovery percentages for feces were not detailed in the source.
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Development
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a critical mathematical approach utilized throughout drug development to link a drug's concentration in the body (pharmacokinetics) with its observed effects (pharmacodynamics) nih.govmathworks.com. This integration is essential for understanding and predicting the time course of drug effects, thereby optimizing dosing strategies and assessing therapeutic potential nih.govmathworks.comchemrxiv.org. In preclinical development, PK/PD models serve to establish dose-response relationships, correlating drug exposure levels in plasma and target tissues with biological outcomes catapult.org.ukresearchgate.net.
The application of PK/PD modeling in the preclinical phase aims to enhance the drug discovery process by providing a rational basis for predicting efficacy and safety chemrxiv.orgcatapult.org.uk. By analyzing how drug exposure relates to biological response, researchers can identify optimal exposure levels required to achieve desired therapeutic effects while minimizing potential adverse outcomes catapult.org.ukresearchgate.net. This modeling approach can involve direct or indirect links between drug concentration and effect, and can consider time-dependent changes in pharmacodynamic parameters nih.gov.
For compounds like this compound, PK/PD modeling would be instrumental in translating preclinical findings into potential clinical applications. It allows for the quantification of exposure-effect relationships, aiding in the selection of appropriate doses for further studies and helping to explain variations in results between different investigations chemrxiv.org. The integration of pharmacokinetic data with pharmacodynamic endpoints allows for a more robust understanding of a drug candidate's behavior, informing decisions about its progression through the development pipeline mathworks.comcatapult.org.uk. Such modeling is recognized as a key tool by regulatory bodies like the FDA for assessing therapeutic efficacy and safety chemrxiv.org.
Advanced Analytical Methodologies for Crassicaulin a Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for analyzing non-volatile and thermally labile compounds, making it highly suitable for natural products like Crassicaulin A. It combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for detected compounds. When coupled with LC (LC-HRMS), it is a powerful tool for untargeted metabolomics and profiling, allowing for the detection and tentative identification of numerous metabolites within a complex biological matrix researchgate.netnih.govanimbiosci.orgplos.orgnih.gov. For this compound research, LC-HRMS can facilitate the identification of this compound and its related metabolites or degradation products by providing precise mass-to-charge (m/z) ratios, which can be matched against databases or used to predict molecular formulas researchgate.netnih.govplos.org. The technique offers high sensitivity and specificity, crucial for distinguishing this compound from isobaric compounds animbiosci.orgnih.gov.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS), often referred to as MS², involves multiple stages of mass analysis. After an initial mass selection (MS1), selected ions are fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed in a second mass analyzer (MS2) wikipedia.orgmdpi.comnih.govnih.gov. This process provides detailed structural information, essential for confirming the identity and elucidating the structure of compounds like this compound. By analyzing the fragmentation patterns, specific structural features and functional groups of this compound can be identified, aiding in its definitive structural confirmation and differentiation from isomers wikipedia.orgmdpi.comnih.govamericanpharmaceuticalreview.com. LC-MS/MS combines the chromatographic separation with this structural elucidation capability, making it indispensable for complex natural product analysis nih.govamericanpharmaceuticalreview.comnih.govresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition. While this compound's volatility would determine its suitability for direct GC-MS analysis, GC-MS is a robust technique for identifying a broad range of natural products and their derivatives plantsjournal.comijprajournal.comresearchgate.netimpactfactor.orgimist.matechnologynetworks.com. If this compound or its derivatives are amenable to GC, this technique can provide retention time data and mass spectra for identification, often by comparison with spectral libraries plantsjournal.comimist.maresearchgate.net. GC-MS/MS offers enhanced selectivity and sensitivity for complex mixtures, further aiding in the identification of specific compounds technologynetworks.combiotechrep.irmdpi.com.
Immunoassay Techniques for this compound Detection (e.g., ELISA)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), utilize the specific binding of antibodies to target analytes. ELISA is a quantitative technique that can be developed for the detection and quantification of specific compounds, provided that suitable antibodies are available quanterix.comnih.govcreative-diagnostics.com. For this compound, an ELISA could be developed if antibodies specific to the compound can be generated. This would involve immobilizing either this compound or its antibody onto a solid phase, followed by detection using enzyme-conjugated antibodies and a substrate that produces a measurable signal (e.g., colorimetric) quanterix.comnih.govcreative-diagnostics.com. Such assays offer high sensitivity and specificity, making them valuable for targeted detection, although their development requires significant effort in antibody production and assay optimization animbiosci.orgcusabio.comfn-test.com.
Microfluidic and Miniaturized Analytical Platforms for this compound
Microfluidic and miniaturized analytical platforms represent a significant advancement in analytical chemistry, offering advantages such as reduced sample and reagent consumption, faster analysis times, increased sensitivity, and portability csic.esscienceopen.comresearchgate.netunizg.hrelsevier.comnih.govmdpi.comnih.gov. These "lab-on-a-chip" devices integrate multiple analytical processes onto a small chip, enabling on-site or point-of-care analysis. For this compound research, microfluidic systems could be developed for rapid screening, sample preparation, or even direct detection, potentially integrating chromatographic separation or electrochemical sensing csic.esscienceopen.commdpi.comnih.gov. The miniaturization trend aims to bring analytical capabilities closer to the sample source, enhancing efficiency and accessibility researchgate.netunizg.hrnih.gov.
Method Validation Parameters for this compound Analysis
The reliability and accuracy of analytical data are paramount, necessitating rigorous method validation. Key validation parameters, often guided by international standards such as those from the International Council for Harmonisation (ICH), include:
Specificity: The ability of the method to accurately measure the analyte (this compound) in the presence of other components, such as impurities or matrix components ashdin.comresearchgate.netresearchgate.netfda.govyoutube.com.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range ashdin.comresearchgate.netresearchgate.netfda.govnih.govms-editions.cl. This is typically assessed by analyzing standards at multiple concentrations and evaluating the correlation coefficient (r) or coefficient of determination (r²).
Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery or by comparing results to a reference method ashdin.comresearchgate.netresearchgate.netfda.govyoutube.comnih.gov.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) cusabio.comashdin.comresearchgate.netresearchgate.netfda.govyoutube.comnih.gov.
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy cusabio.comashdin.comresearchgate.netresearchgate.netfda.govlcms.cz.
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision ashdin.comresearchgate.netresearchgate.netfda.gov.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as temperature, mobile phase composition, or pH, indicating its reliability during normal usage ashdin.comresearchgate.netresearchgate.netfda.govms-editions.cl.
Future Directions and Research Gaps in Crassicaulin a Studies
Integration of Omics Technologies in Crassicaulin A Research
The application of "omics" technologies, which encompass the comprehensive analysis of various biological molecules, stands to revolutionize our understanding of this compound. nih.govmurdoch.edu.au These high-throughput platforms can provide a holistic view of the cellular and molecular responses to this compound. murdoch.edu.au
A significant area for future research lies in elucidating and engineering the biosynthetic pathway of this compound. While the parent plant sources are known, the specific genes and enzymes responsible for its synthesis remain largely uncharacterized.
Genomics: Sequencing the genome of the source organism can identify gene clusters involved in the production of secondary metabolites like this compound. This genomic data provides the fundamental blueprint for understanding the genetic basis of its biosynthesis.
Transcriptomics: Analyzing the transcriptome (the complete set of RNA transcripts) can reveal which genes are actively expressed during this compound production. nih.gov Techniques like RNA-seq can compare gene expression levels under different conditions to pinpoint the key enzymes and regulatory factors in the biosynthetic pathway. nih.gov
By identifying these critical genes, researchers can employ synthetic biology and genetic engineering techniques to enhance the production of this compound or create novel analogs with improved properties. nih.govnih.gov This approach has been successfully used to increase the yield of other valuable plant-derived compounds. nih.gov
Table 1: Potential Applications of Genomics and Transcriptomics in this compound Research
| Technology | Application | Potential Outcome |
|---|---|---|
| Genomics | Whole-genome sequencing of source organism | Identification of gene clusters responsible for this compound biosynthesis. |
| Comparative genomics with related species | Pinpointing unique genetic elements for targeted engineering. | |
| Transcriptomics | RNA-sequencing (RNA-seq) under varying conditions | Discovery of key enzymes and regulatory genes in the biosynthetic pathway. |
Understanding the precise mechanism of action of this compound at the molecular level is crucial for its development as a therapeutic agent. Proteomics and metabolomics offer powerful tools for this purpose. nih.govresearchgate.net
Proteomics: This involves the large-scale study of proteins, their structures, and their functions. By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify protein targets and signaling pathways that are modulated by the compound. rfi.ac.uk This can provide direct insights into its mechanism of action.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. researchgate.net It can reveal changes in the metabolic profile of a cell or organism in response to this compound, offering a functional readout of its biological effects. researchgate.netnih.gov
The integration of proteomic and metabolomic data can provide a comprehensive picture of the cellular response to this compound, from initial protein interactions to downstream metabolic changes. nih.govnih.gov
Computational Chemistry and In Silico Modeling for this compound
Computational approaches, collectively known as in silico modeling, can significantly accelerate the research and development process for this compound by providing predictive insights into its behavior and interactions. mdpi.com
These computational techniques are invaluable for predicting and analyzing the interaction between a small molecule like this compound and its potential protein targets.
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govmdpi.com For this compound, docking studies can screen large databases of proteins to identify potential binding partners, thereby generating hypotheses about its mechanism of action. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the physical movements of the atoms and molecules in the this compound-protein complex over time. semanticscholar.orgresearchgate.net This provides a more detailed understanding of the stability and dynamics of the interaction. nih.gov
These simulations can guide the design of experiments and help to prioritize potential targets for further investigation.
Predictive modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models, can be instrumental in optimizing the therapeutic properties of this compound. nih.govmdpi.com
QSAR Modeling: This technique establishes a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By synthesizing and testing a series of this compound analogs, a QSAR model can be built to predict the activity of new, untested derivatives. nih.gov
This approach allows for the in silico design of novel compounds with potentially enhanced potency, selectivity, or improved pharmacokinetic properties, thereby streamlining the drug discovery process. nih.govdigitellinc.com
Table 2: In Silico Approaches for this compound Research
| Technique | Description | Application for this compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation of a ligand to a protein target. nih.gov | Identification of potential protein targets and binding modes. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. semanticscholar.orgresearchgate.net | Assessment of the stability and dynamics of the this compound-protein complex. |
| QSAR Modeling | Relates chemical structure to biological activity. mdpi.com | Prediction of the activity of novel this compound derivatives to guide synthesis. |
Advanced In Vitro Model Development for Efficacy and Mechanism Studies
To bridge the gap between preclinical research and clinical applications, the development of more physiologically relevant in vitro models is essential. mdpi.comnih.govresearchgate.net Traditional two-dimensional cell cultures often fail to recapitulate the complexity of human tissues. nih.gov
Advanced in vitro models, such as three-dimensional (3D) organoids and organ-on-a-chip systems, offer a more accurate representation of human physiology. mdpi.comtechnologynetworks.com
3D Organoids: These are self-organizing 3D structures grown from stem cells that mimic the architecture and function of specific organs. Testing this compound on organoids relevant to its potential therapeutic application can provide more predictive data on its efficacy and toxicity.
Organ-on-a-Chip: These microfluidic devices contain living cells in continuously perfused microchambers to simulate the activities, mechanics, and physiological responses of entire organs and organ systems. mdpi.com A "this compound-on-a-chip" model could be developed to study its effects on interconnected organ systems, providing valuable insights into its systemic effects.
The use of these advanced models can improve the translation of preclinical findings to clinical trials and reduce the reliance on animal testing. mdpi.comresearchgate.net
Organoid and Organ-on-Chip Technologies
The application of organoid and organ-on-a-chip technologies represents a significant leap forward from traditional two-dimensional (2D) cell cultures. These three-dimensional (3D) systems can more accurately replicate the complex architecture and microenvironment of human organs. nih.govnih.gov
Future Research Applications for this compound:
Neuroactivity and Pain Pathways: Given that this compound demonstrates analgesic properties and activates voltage-gated sodium channels, nerve or brain organoids could be pivotal in elucidating its precise mechanism of action. researchgate.net These models would allow researchers to study its effects on neuronal firing, synaptic plasticity, and pain signaling pathways in a human-relevant context.
Neurotoxicity Screening: Organ-on-a-chip systems, particularly those modeling the blood-brain barrier and neural tissues, could be employed to assess the potential neurotoxicity of this compound and its analogs. This would provide crucial data on its safety profile and therapeutic window.
Currently, there is a significant research gap, as no published studies have utilized organoid or organ-on-a-chip models to investigate this compound. The adoption of these technologies is a critical next step to bridge the gap between preclinical findings and potential clinical applications.
| Technology | Potential Application for this compound Research | Key Research Question to Address |
|---|---|---|
| Brain Organoids | Modeling analgesic and neuroactive effects | How does this compound modulate neuronal networks and pain perception? |
| Organ-on-Chip (Nerve-on-a-chip) | Studying effects on peripheral nerve signaling | What is the specific interaction with voltage-gated sodium channels in peripheral neurons? |
| Multi-organ-chip (Liver-Brain) | Assessing metabolism and potential neurotoxicity | How is this compound metabolized and do its metabolites affect neural tissue? |
3D Cell Culture Systems
Three-dimensional (3D) cell culture systems, such as spheroids, offer a more physiologically relevant environment compared to traditional 2D monolayer cultures. nih.govnih.govmdpi.comoaepublish.com They better mimic the cell-cell interactions, nutrient gradients, and drug penetration challenges of in vivo tissues. nih.govnih.govmdpi.comoaepublish.com
While this compound's primary known activities are neurological, many natural products exhibit pleiotropic effects, including anticancer and anti-inflammatory properties. researchgate.netnih.govnih.gov Future research could explore these potential activities using 3D cell culture models.
Potential Research Directions:
Anticancer Screening: The potential cytotoxic or anti-proliferative effects of this compound could be screened using tumor spheroids from various cancer types. 3D models are known to confer greater drug resistance than 2D cultures, making them a more stringent and predictive platform for identifying effective anticancer agents. nih.govoaepublish.com
Anti-inflammatory Assays: Co-culture 3D models that incorporate immune cells can be used to investigate potential anti-inflammatory effects. These systems can model aspects of chronic inflammatory conditions, providing a platform to test the efficacy of compounds like this compound. nih.govnih.gov
As with organoids, there are no current studies applying 3D cell culture systems to investigate this compound, highlighting a key area for future exploration.
| 3D Model Type | Potential Research Area for this compound | Advantage Over 2D Culture |
|---|---|---|
| Tumor Spheroids | Screening for novel anticancer activity | Better representation of tumor microenvironment and drug resistance. nih.govmdpi.com |
| Immune Cell Co-cultures | Investigating potential anti-inflammatory properties | Allows for the study of interactions between tissue and immune cells. nih.gov |
Addressing Challenges in this compound Synthetic Accessibility
The complex molecular architecture of diterpenoids and diterpene alkaloids presents significant challenges for chemical synthesis. nih.govnih.govresearchgate.netbeilstein-journals.org These challenges often limit the availability of the compound for extensive biological testing and the development of derivatives with improved properties.
Key Synthetic Challenges for Complex Diterpenoids:
Stereochemical Complexity: Natural products like this compound often possess multiple stereocenters, requiring highly stereoselective reactions to achieve the correct 3D arrangement.
Polycyclic Systems: The construction of intricate, fused ring systems, such as the 5-8-5 tricyclic core of fusicoccane diterpenoids, demands sophisticated and often lengthy synthetic strategies. researchgate.netbeilstein-journals.org
Oxidation Patterns: Achieving the specific and often dense oxygenation patterns found in these molecules requires precise control over oxidation reactions, which can be difficult on a complex scaffold. nih.govnih.gov
To date, a complete total synthesis of this compound has not been widely reported in the literature, representing a major gap in the field. Future work should focus on developing a concise and efficient synthetic route. Chemoenzymatic approaches, which combine the precision of enzymatic reactions with the versatility of chemical synthesis, could offer a promising strategy to overcome some of these hurdles, particularly for late-stage C-H oxidation. nih.govbeilstein-journals.org
Emerging Research Avenues for this compound
While the known biological profile of this compound is centered on its neuroactive and analgesic effects, the broader family of diterpenoids exhibits a wide array of activities that suggest new avenues for investigation. researchgate.netnih.gov
Potential New Applications:
Anti-inflammatory Disease: Many diterpenoids possess anti-inflammatory properties. nih.govresearchgate.net Future studies could investigate if this compound can modulate key inflammatory pathways, potentially offering new therapeutic options for chronic inflammatory diseases.
Anticancer Agent: The anticancer potential of diterpenes is well-documented, with compounds like paclitaxel being prime examples. nih.gov Screening this compound against a panel of cancer cell lines, particularly in 3D models, could uncover novel cytotoxic activities.
Agricultural Applications: The observed feeding deterrent activity against Tribolium castaneum suggests a potential role for this compound in agriculture as a natural pesticide or insect repellent. medchemexpress.com Further research into its spectrum of activity against other pests could open up commercial applications.
Expanding the biological investigation of this compound beyond its currently known functions is essential for unlocking its full therapeutic and commercial potential.
Q & A
Q. What experimental approaches are essential for the initial characterization of Crassicaulin A?
To characterize this compound, researchers should prioritize:
- Structural elucidation : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity .
- Physicochemical profiling : Measure solubility, stability (pH-dependent), and partition coefficients (logP) using HPLC or UV-Vis spectroscopy .
- Biological validation : Employ cell-free assays (e.g., enzyme inhibition) to confirm baseline activity. Ensure protocols align with NIH guidelines for preclinical reproducibility .
Q. How can researchers establish the purity of this compound in biological samples?
- Chromatographic separation : Use reverse-phase HPLC with photodiode array detection to identify impurities (<1% threshold) .
- Quantitative NMR (qNMR) : Compare integration ratios of target peaks against internal standards .
- Bioanalytical validation : Spike recovery experiments in serum/matrix samples to assess extraction efficiency and interference .
Q. What in vitro models are appropriate for preliminary assessment of this compound's bioactivity?
- Cell-line selection : Use disease-relevant models (e.g., cancer cell lines for cytotoxic evaluation) with proper controls (e.g., primary cells for specificity checks) .
- Dose-range testing : Conduct 8-point dose-response assays (10 nM–100 µM) to calculate IC₅₀/EC₅₀ values. Include triplicate runs to assess intra-experimental variability .
Advanced Research Questions
Q. What strategies resolve contradictory reports on this compound's mechanism of action across studies?
- Systematic meta-analysis : Apply Cochrane Review methods to aggregate data, quantify heterogeneity (I² statistic), and identify confounding variables (e.g., batch variability, assay conditions) .
- Orthogonal validation : Combine knockdown (siRNA) and overexpression models to confirm target engagement. Use isothermal titration calorimetry (ITC) for binding affinity comparisons .
- Data triangulation : Cross-reference transcriptomic/proteomic datasets to identify conserved pathways affected by this compound .
Q. How to design dose-response studies for this compound considering its pharmacokinetic variability?
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Integrate in vivo plasma concentration-time curves with ex vivo target inhibition data .
- Nonlinear mixed-effects modeling (NONMEM) : Account for inter-subject variability in absorption/distribution parameters .
- Toxicity thresholds : Establish maximum tolerated dose (MTD) using OECD Guideline 423 protocols in rodent models .
Q. What computational methods predict this compound's interaction with non-canonical targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against structural databases (e.g., PDB, ChEMBL) .
- Machine learning : Train neural networks on bioactivity data (IC50, Ki) to predict off-target effects. Validate with thermal shift assays (TSA) .
- Network pharmacology : Construct protein-protein interaction networks to identify secondary targets via STRING or Cytoscape .
Methodological Best Practices
- Experimental rigor : Follow Beilstein Journal guidelines for detailed method reporting, including instrument parameters and statistical thresholds (e.g., p < 0.01) .
- Data contradiction management : Use Higgins’ heterogeneity metrics (H, I²) to assess study compatibility in meta-analyses .
- Ethical compliance : Adhere to NIH preclinical checklists for animal/cell studies, ensuring blinding and randomization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
